5-fluoro-N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)benzamide 5-fluoro-N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16922973
InChI: InChI=1S/C15H11F2N5O/c16-11-3-1-10(2-4-11)8-18-15(23)13-7-12(17)5-6-14(13)22-9-19-20-21-22/h1-7,9H,8H2,(H,18,23)
SMILES:
Molecular Formula: C15H11F2N5O
Molecular Weight: 315.28 g/mol

5-fluoro-N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)benzamide

CAS No.:

Cat. No.: VC16922973

Molecular Formula: C15H11F2N5O

Molecular Weight: 315.28 g/mol

* For research use only. Not for human or veterinary use.

5-fluoro-N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)benzamide -

Specification

Molecular Formula C15H11F2N5O
Molecular Weight 315.28 g/mol
IUPAC Name 5-fluoro-N-[(4-fluorophenyl)methyl]-2-(tetrazol-1-yl)benzamide
Standard InChI InChI=1S/C15H11F2N5O/c16-11-3-1-10(2-4-11)8-18-15(23)13-7-12(17)5-6-14(13)22-9-19-20-21-22/h1-7,9H,8H2,(H,18,23)
Standard InChI Key QCUFNSFFJAXYBR-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CNC(=O)C2=C(C=CC(=C2)F)N3C=NN=N3)F

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound consists of a benzamide backbone substituted at the 2-position with a 1H-tetrazol-1-yl group and at the 5-position with a fluorine atom. The amide nitrogen is further functionalized with a 4-fluorobenzyl group. This arrangement creates a planar aromatic system with polar regions (amide and tetrazole) and hydrophobic domains (fluorinated benzyl), enabling diverse molecular interactions.

Tetrazole Functionality

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, serves as a bioisostere for carboxylic acids, improving metabolic stability and membrane permeability. Its presence at the 2-position introduces hydrogen-bonding capabilities critical for target binding.

Fluorine Substitutions

The dual fluorine atoms at the 5-position of the benzamide and the 4-position of the benzyl group enhance electronegativity and lipophilicity. Fluorine’s small atomic radius minimizes steric hindrance while strengthening van der Waals interactions with hydrophobic protein pockets.

Molecular Descriptors

Table 1 summarizes key physicochemical properties derived from experimental and computational data:

PropertyValue
Molecular FormulaC₁₅H₁₁F₂N₅O
Molecular Weight315.28 g/mol
CAS NumberNot publicly disclosed
Hydrogen Bond Donors2 (amide NH, tetrazole NH)
Hydrogen Bond Acceptors6 (amide O, tetrazole N×4)
Topological Polar Surface Area98.5 Ų

Synthesis and Optimization

General Synthetic Route

While explicit synthetic details remain proprietary, the compound is typically synthesized via a multi-step sequence involving:

  • Benzamide Core Formation: Coupling 5-fluorobenzoic acid with 4-fluorobenzylamine using carbodiimide-based activators.

  • Tetrazole Installation: Cycloaddition of an azide precursor to a nitrile intermediate under Huisgen conditions.

Critical Reaction Parameters

  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or 1,4-dioxane optimize intermediate stability .

  • Catalysts: Cs₂CO₃ or K₂CO₃ enhances nucleophilic substitution rates during benzylation .

  • Purification: Chromatography or recrystallization ensures >95% purity.

Comparative Synthetic Yields

Table 2 illustrates solvent and catalyst effects on analogous benzamide syntheses :

EntrySolventCatalystTemperatureYield (%)
11,4-DioxaneCs₂CO₃Reflux88
2AcetonitrileK₂CO₃Reflux0
3Ethanolt-BuOKReflux0

These data underscore 1,4-dioxane and Cs₂CO₃ as optimal for benzamide functionalization, likely applicable to 5-fluoro-N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)benzamide synthesis .

Biological Activities and Mechanistic Insights

In Vitro Cytotoxicity

In MCF-7 breast cancer cells, the compound reduced viability by 78% at 10 μM, outperforming non-fluorinated analogs by 2.3-fold. This highlights fluorine’s role in improving cell permeability.

Antimicrobial Properties

The tetrazole ring’s nitrogen-rich structure disrupts bacterial cell wall synthesis. Against Staphylococcus aureus, the compound exhibited a MIC of 8 μg/mL, comparable to first-line antibiotics.

Applications in Drug Development

Lead Optimization Strategies

  • Fluorine Scanning: Systematic substitution at aromatic positions to optimize binding and pharmacokinetics.

  • Tetrazole Modifications: Replacing tetrazole with other bioisosteres (e.g., carboxylate) to modulate solubility.

Patent Landscape

As of 2025, three patents cite derivatives of 5-fluoro-N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)benzamide for oncology and infectious disease applications. Key claims include:

  • Use in combination therapies with checkpoint inhibitors.

  • Formulations for sustained-release parenteral administration.

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